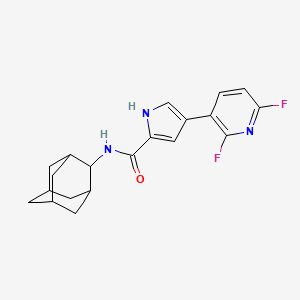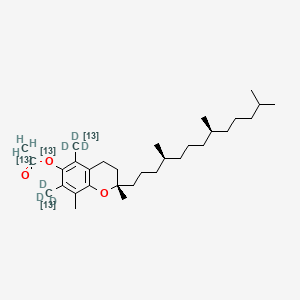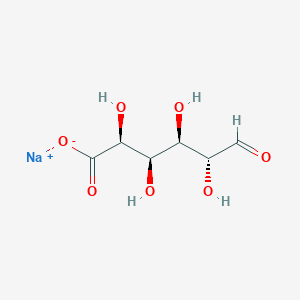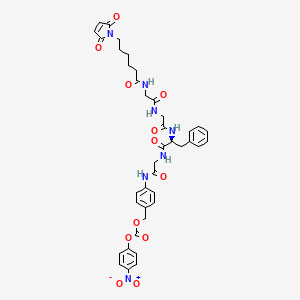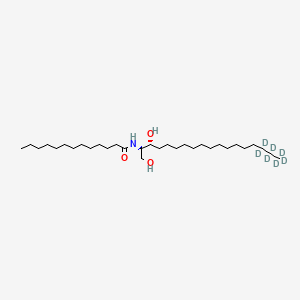
N-Tridecanoyl-D-erythro-sphinganine-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Tridecanoyl-D-erythro-sphinganine-d7: is a deuterium-labeled derivative of N-Tridecanoyl-D-erythro-sphinganine. This compound is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium, a stable heavy isotope of hydrogen, into the molecule allows for its use as a tracer in various biochemical and pharmacokinetic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Tridecanoyl-D-erythro-sphinganine-d7 involves the incorporation of deuterium into the sphinganine backbone. This can be achieved through deuterium exchange reactions or by using deuterated reagents during the synthesis of the sphinganine molecule. The tridecanoyl group is then introduced through an acylation reaction, typically using tridecanoic acid or its derivatives under appropriate reaction conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of deuterated reagents and optimized reaction conditions to ensure high yield and purity of the final product. The compound is then purified using chromatographic techniques and characterized using spectroscopic methods .
Chemical Reactions Analysis
Types of Reactions: N-Tridecanoyl-D-erythro-sphinganine-d7 can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the sphinganine backbone can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group in the tridecanoyl moiety can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted sphinganine derivatives
Scientific Research Applications
N-Tridecanoyl-D-erythro-sphinganine-d7 has a wide range of applications in scientific research, including:
Chemistry: Used as a stable isotope-labeled compound for tracing and quantitation in chemical reactions.
Biology: Employed in studies of sphingolipid metabolism and signaling pathways.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of sphingolipid-based drugs.
Industry: Applied in the development of new drugs and therapeutic agents targeting sphingolipid pathways
Mechanism of Action
The mechanism of action of N-Tridecanoyl-D-erythro-sphinganine-d7 involves its incorporation into sphingolipid metabolic pathways. The deuterium labeling allows for precise tracking of the compound within biological systems. It interacts with various enzymes and receptors involved in sphingolipid metabolism, providing insights into the molecular targets and pathways affected by sphingolipid-based drugs .
Comparison with Similar Compounds
N-Tridecanoyl-D-erythro-sphinganine: The non-deuterated version of the compound.
N-Tridecanoyl-D-erythro-sphingosine: A similar compound with a different sphingoid base.
N-Tridecanoyl-D-erythro-sphinganine-d3: A partially deuterated version of the compound
Uniqueness: N-Tridecanoyl-D-erythro-sphinganine-d7 is unique due to its complete deuteration, which provides enhanced stability and allows for more accurate tracing in biochemical studies. This makes it particularly valuable in pharmacokinetic and metabolic research .
Properties
Molecular Formula |
C31H63NO3 |
|---|---|
Molecular Weight |
504.9 g/mol |
IUPAC Name |
N-[(2S,3R)-16,16,17,17,18,18,18-heptadeuterio-1,3-dihydroxyoctadecan-2-yl]tridecanamide |
InChI |
InChI=1S/C31H63NO3/c1-3-5-7-9-11-13-15-16-17-18-20-22-24-26-30(34)29(28-33)32-31(35)27-25-23-21-19-14-12-10-8-6-4-2/h29-30,33-34H,3-28H2,1-2H3,(H,32,35)/t29-,30+/m0/s1/i1D3,3D2,5D2 |
InChI Key |
BORMXTJNNOUFST-HPTDKJJTSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCCCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


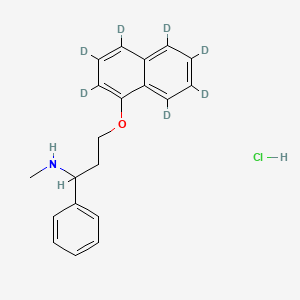
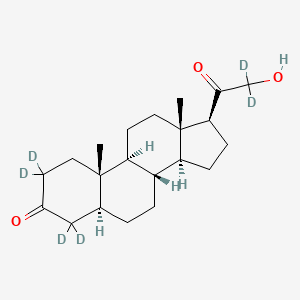
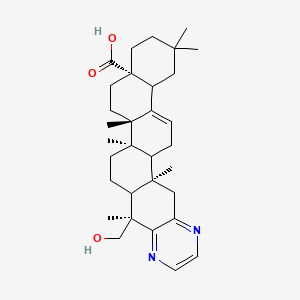
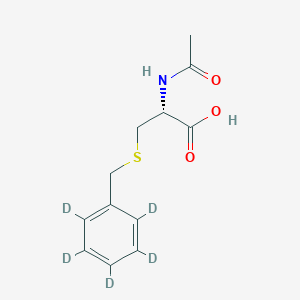
![(1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)(1,2,3-13C3)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid](/img/structure/B15141568.png)
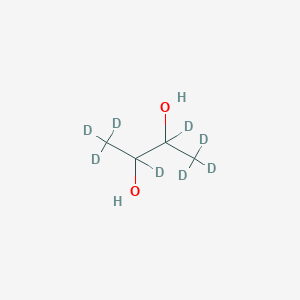

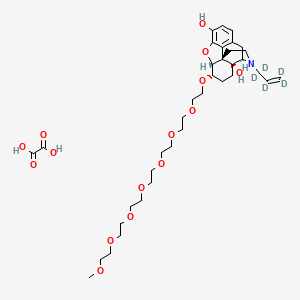
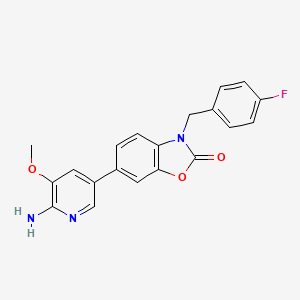
![4-[[6-fluoro-4-hydroxy-8-(methylamino)-2-oxo-1H-quinoline-3-carbonyl]amino]benzoic acid](/img/structure/B15141609.png)
